BX430

Description

Properties

IUPAC Name |

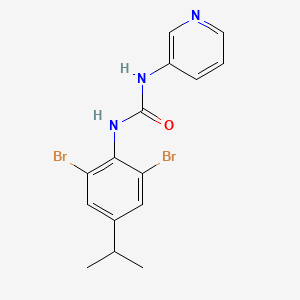

1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNKIJKRXKPQCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Pharmacological Properties of the Compound BX430

For Researchers, Scientists, and Drug Development Professionals

Introduction

BX430 is a potent and selective antagonist of the human P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathophysiological processes, including chronic pain and inflammation.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing key in vitro data, experimental methodologies, and relevant signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the P2X4 receptor.

Core Pharmacological Profile

This compound, with the chemical name 1-(2,6-dibromo-4-isopropyl-phenyl)-3-(3-pyridyl)urea, is a phenylurea derivative that acts as a noncompetitive, allosteric antagonist of the P2X4 receptor.[1][2] Its mechanism of action involves an insurmountable blockade of the channel, indicating that it does not compete with the endogenous ligand, ATP, for the same binding site.[1]

In Vitro Potency and Selectivity

This compound exhibits submicromolar potency for the human P2X4 receptor. Its selectivity has been demonstrated against other P2X subtypes, making it a valuable tool for studying P2X4-specific functions.

| Parameter | Value | Assay | Species | Reference |

| IC50 | 0.54 µM | Patch-clamp electrophysiology | Human | [1][3] |

| 0.46 ± 0.22 µM | Calcium influx assay | Human | [4] | |

| 0.61 ± 0.66 µM | Calcium influx assay | Zebrafish | [4] | |

| Selectivity | >10-100 fold vs. P2X1, P2X2, P2X3, P2X5, and P2X7 | Patch-clamp electrophysiology | Human | [1][3] |

Species Specificity

A notable characteristic of this compound is its species-specific activity. It is a potent antagonist of human and zebrafish P2X4 receptors but has no significant effect on the rat and mouse orthologs.[1][3] This highlights the importance of selecting appropriate animal models for in vivo studies. Recent studies have confirmed these species differences, showing that while BAY-1797 and PSB-12062 show broader activity across species, this compound and 5-BDBD are inactive at mouse P2X4.[5]

| Species | Activity | Reference |

| Human | Potent Antagonist | [1][3] |

| Zebrafish | Potent Antagonist | [1][3] |

| Rat | No Effect | [1][3] |

| Mouse | No Effect | [1][3][5] |

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator of the P2X4 receptor. The binding of ATP to the P2X4 receptor triggers a conformational change, opening a non-selective cation channel with high permeability to Ca²⁺.[6] This influx of cations leads to membrane depolarization and activation of downstream signaling pathways. This compound binds to a site distinct from the ATP-binding pocket, inducing a conformational change that prevents channel opening, even in the presence of ATP.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections outline the key experimental protocols used to characterize this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X4 receptor channel in response to ATP and the inhibitory effect of this compound.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human P2X4 receptor.

-

Recording Configuration: Whole-cell voltage-clamp.

-

Holding Potential: Cells are typically held at -60 mV.

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 KCl, 2 CaCl₂, 1 MgCl₂; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP; pH adjusted to 7.2 with CsOH.

-

Drug Application: ATP is applied to elicit a current, and this compound is co-applied or pre-incubated to measure its inhibitory effect. A rapid solution exchange system is used for fast application and washout of compounds.

Calcium Influx Assay

This high-throughput compatible assay measures the increase in intracellular calcium concentration upon P2X4 receptor activation.

-

Cell Line: HEK293 cells stably expressing the human P2X4 receptor.

-

Calcium Indicator: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

-

Assay Buffer (in mM): Hank's Balanced Salt Solution (HBSS) containing 20 HEPES, 2.5 Probenecid, pH 7.4.

-

Procedure:

-

Cells are seeded in 96- or 384-well plates.

-

Cells are loaded with Fluo-4 AM dye.

-

This compound or vehicle is pre-incubated with the cells.

-

ATP is added to stimulate calcium influx.

-

The change in fluorescence is measured using a fluorescence plate reader.

-

Fluorescent Dye Uptake Assay (YO-PRO-1)

This assay measures the uptake of the fluorescent dye YO-PRO-1, which enters the cell through the dilated P2X4 receptor pore upon prolonged ATP stimulation.

-

Cell Line: HEK293 cells stably expressing the human P2X4 receptor.

-

Fluorescent Dye: YO-PRO-1 iodide.

-

Assay Buffer (in mM): 145 NaCl, 5 KCl, 0.1 CaCl₂, 13 D-glucose, 10 HEPES; pH 7.35.[2]

-

Procedure:

-

Cells are seeded in a 96-well plate.

-

The culture medium is replaced with assay buffer containing YO-PRO-1 (e.g., 2 µM).[2]

-

This compound or vehicle is pre-incubated with the cells.

-

ATP (with or without a potentiator like ivermectin) is added to induce pore formation.

-

The increase in intracellular fluorescence due to YO-PRO-1 uptake is measured over time using a fluorescence plate reader.[2]

-

Pharmacokinetics and Pharmacodynamics

As of the latest available information, there is no publicly accessible data on the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. Phenylurea compounds, in general, can exhibit a range of PK profiles, and specific studies on this compound are required to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its in vivo efficacy and safety profile. The lack of activity in rodents presents a challenge for preclinical in vivo evaluation.[1][3]

Conclusion

This compound is a highly selective and potent allosteric antagonist of the human P2X4 receptor with a well-characterized in vitro pharmacological profile. Its species specificity is a critical consideration for further preclinical development. While in vitro data are robust, the absence of in vivo pharmacokinetic and pharmacodynamic data represents a significant knowledge gap. Further studies are warranted to explore the therapeutic potential of this compound and to develop analogs with a broader species activity profile to facilitate in vivo testing.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P2RX4 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Employing BX430 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BX430 is a potent and selective, noncompetitive allosteric antagonist of the human P2X4 receptor.[1][2] The P2X4 receptor, an ATP-gated cation channel, is implicated in various physiological and pathological processes, including inflammation, neuropathic pain, and cardiovascular function, making it an attractive target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel modulators of P2X4. These application notes provide detailed protocols for utilizing this compound as a reference compound in HTS campaigns aimed at discovering new P2X4 antagonists.

Mechanism of Action and Signaling Pathway

The P2X4 receptor is a trimeric ion channel that opens in response to the binding of extracellular adenosine triphosphate (ATP). This channel opening allows the influx of cations, primarily Ca2+ and Na+, into the cell, leading to membrane depolarization and the activation of various downstream signaling pathways.[3] In immune cells, for instance, P2X4 activation can trigger the release of inflammatory mediators.[4]

This compound exerts its inhibitory effect through a noncompetitive, allosteric mechanism.[1] This means it binds to a site on the receptor distinct from the ATP-binding site, inducing a conformational change that prevents the channel from opening, even when ATP is bound.[1][5]

Below is a diagram illustrating the P2X4 signaling pathway and the inhibitory action of this compound.

Caption: P2X4 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key pharmacological data for this compound and typical performance metrics for HTS assays targeting the P2X4 receptor.

Table 1: Pharmacological Properties of this compound

| Parameter | Value | Species Specificity | Reference |

| IC₅₀ | 0.54 µM | Human, Zebrafish | [1] |

| Mechanism of Action | Noncompetitive, Allosteric Antagonist | - | [1] |

| Selectivity | >10-100 fold over P2X1-P2X3, P2X5, and P2X7 | - | [1][2] |

| Effect on Rodent P2X4 | No effect on rat and mouse orthologs | Rat, Mouse | [1] |

Table 2: Typical HTS Assay Performance Metrics for P2X4 Antagonist Screen

| Parameter | Typical Value | Description |

| Z'-factor | ≥ 0.5 | A measure of assay quality, indicating the separation between positive and negative controls. |

| Signal-to-Background Ratio | > 3 | The ratio of the signal from the uninhibited control to the background signal. |

| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the assay signal. |

| Hit Rate | 0.1 - 1% | The percentage of compounds in a screening library identified as active. |

Experimental Protocols

Two primary HTS-compatible methods for identifying P2X4 antagonists are the Calcium Influx Assay and the Fluorescent Dye Uptake Assay.

Protocol 1: High-Throughput Calcium Influx Assay

This assay measures the inhibition of ATP-induced intracellular calcium increase in cells expressing the human P2X4 receptor.

Materials:

-

HEK293 cells stably expressing human P2X4 (hP2X4-HEK293)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

ATP solution (agonist)

-

This compound (control antagonist)

-

Compound library

-

384-well black, clear-bottom microplates

-

Fluorescence imaging plate reader with automated liquid handling (e.g., FLIPR)

Methodology:

-

Cell Plating:

-

Culture hP2X4-HEK293 cells to ~80% confluency.

-

Harvest cells and resuspend in culture medium at a density of 2 x 10⁵ cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate at 37°C, 5% CO₂ for 24 hours.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.

-

Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

-

Compound Addition:

-

Wash the cells twice with 40 µL of Assay Buffer.

-

Add 20 µL of Assay Buffer containing the test compounds (e.g., at a final concentration of 10 µM) or this compound (as a positive control, e.g., at a final concentration of 10 µM) to the respective wells. For negative controls, add Assay Buffer with DMSO.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Addition and Signal Detection:

-

Place the plate in a fluorescence imaging plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 10 µL of ATP solution (to achieve a final EC₈₀ concentration, e.g., 10 µM) to all wells simultaneously using the automated liquid handler.

-

Immediately begin recording the fluorescence intensity for 60-120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.

-

Normalize the data to the controls: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)), where ΔF_max is the signal with ATP alone and ΔF_min is the signal with a saturating concentration of this compound.

-

Protocol 2: High-Throughput Fluorescent Dye Uptake Assay

This assay measures the inhibition of ATP-induced membrane permeabilization by assessing the uptake of a fluorescent dye like YO-PRO-1.

Materials:

-

hP2X4-HEK293 cells

-

Assay Buffer: HBSS with 20 mM HEPES, pH 7.4

-

YO-PRO-1 iodide

-

ATP solution (agonist)

-

This compound (control antagonist)

-

Compound library

-

384-well black, clear-bottom microplates

-

Fluorescence plate reader

Methodology:

-

Cell Plating: Follow the same procedure as in Protocol 1.

-

Compound and Dye Addition:

-

Prepare a solution in Assay Buffer containing the test compounds, this compound, or DMSO vehicle control.

-

Add YO-PRO-1 to this solution to a final concentration of 1 µM.

-

Remove the culture medium from the cell plate and add 20 µL of the compound/dye solution to each well.

-

Incubate at room temperature for 15 minutes.

-

-

Agonist Addition:

-

Prepare an ATP solution in Assay Buffer.

-

Add 20 µL of the ATP solution (to achieve a final EC₈₀ concentration) to each well.

-

-

Signal Detection:

-

Incubate the plate at room temperature for 30-60 minutes in the dark.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation/emission wavelengths for YO-PRO-1 (e.g., 491 nm/509 nm).

-

-

Data Analysis:

-

Normalize the data to controls as described in Protocol 1 to determine the percent inhibition for each compound.

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall workflow for a high-throughput screening campaign and the logic for hit identification and validation.

Caption: High-throughput screening workflow.

Caption: Logic for hit validation.

Conclusion

This compound serves as an invaluable tool for the development and validation of high-throughput screening assays targeting the human P2X4 receptor. The detailed protocols and workflows provided herein offer a robust framework for researchers to identify and characterize novel P2X4 antagonists, paving the way for the development of new therapeutics for a range of inflammatory and pain-related disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. High-throughput phagocytosis assay utilizing a pH-sensitive fluorescent dye. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. P2RX4 - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Mitigating cytotoxicity of BX430 at high concentrations

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating potential cytotoxicity associated with the P2X4 receptor antagonist, BX430, particularly at high concentrations during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective allosteric antagonist of the human P2X4 receptor, which is an ATP-gated ion channel.[1][2] It functions through a noncompetitive allosteric mechanism, meaning it binds to a site on the receptor different from the ATP binding site to inhibit its function.[1] The half-maximal inhibitory concentration (IC50) for human P2X4 is approximately 0.54 µM.[1][3][4]

Q2: Is this compound cytotoxic?

A2: There is currently no direct evidence in the published literature specifically demonstrating the cytotoxicity of this compound at high concentrations. However, this compound belongs to the phenylurea class of compounds.[1] Some compounds in this class, particularly those used as herbicides, have been reported to exhibit cytotoxic and genotoxic effects at high concentrations.[5][6] Therefore, it is prudent for researchers to consider the possibility of cytotoxicity when using this compound at concentrations significantly higher than its effective IC50.

Q3: At what concentrations might I expect to see cytotoxicity with this compound?

A3: Cytotoxicity is cell-type dependent and varies with experimental conditions. As a general guideline, cytotoxicity, if it occurs, is more likely at concentrations significantly exceeding the IC50 for the target receptor. For this compound, this would be in the range of 10- to 100-fold higher than its 0.54 µM IC50. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.

Q4: What are the signs of cytotoxicity in my cell cultures treated with this compound?

A4: Signs of cytotoxicity can include:

-

A significant decrease in cell viability and proliferation.

-

Changes in cell morphology, such as rounding, detachment, or membrane blebbing.

-

Increased number of floating cells in the culture medium.

-

Activation of apoptotic pathways.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Suspected this compound Cytotoxicity

If you suspect this compound is causing cytotoxicity in your experiments, follow this guide to troubleshoot and mitigate the issue.

Step 1: Determine the Cytotoxic Concentration Range

The first step is to confirm if this compound is indeed causing cytotoxicity at the concentrations used.

-

Experimental Protocol: Dose-Response Cytotoxicity Assay

-

Cell Seeding: Plate your cells of interest in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in your cell culture medium to cover a broad concentration range (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

-

Viability Assessment: Measure cell viability using a standard method such as the MTT, MTS, or Calcein-AM assay.

-

Data Analysis: Plot cell viability against this compound concentration to determine the concentration at which a significant decrease in viability is observed.

-

Step 2: Strategies to Mitigate Cytotoxicity

If cytotoxicity is confirmed, consider the following strategies:

-

Optimize Concentration and Exposure Time:

-

Reduce Concentration: Use the lowest concentration of this compound that still provides effective antagonism of the P2X4 receptor in your functional assays.

-

Reduce Exposure Time: Decrease the incubation time with this compound. For some experimental endpoints, a shorter exposure may be sufficient to achieve the desired biological effect while minimizing off-target toxicity.

-

-

Co-treatment with Cytoprotective Agents:

-

If the mechanism of cytotoxicity is suspected to be related to oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may be beneficial.

-

If apoptosis is suspected, a pan-caspase inhibitor can be used to investigate and potentially mitigate this pathway.

-

Data Summary: this compound Properties

| Property | Value | Reference |

| Target | Human P2X4 Receptor | [1] |

| Mechanism of Action | Allosteric Antagonist | [1] |

| IC50 (human P2X4) | ~0.54 µM | [1][3][4] |

| Chemical Class | Phenylurea | [1] |

| Species Selectivity | Ineffective on rat and mouse P2X4 | [1][2] |

Visual Guides

Experimental Workflow for Assessing this compound Cytotoxicity

Caption: Workflow for determining the cytotoxic concentration of this compound.

P2X4 Receptor Signaling Pathway and Inhibition by this compound

Caption: Allosteric inhibition of the P2X4 receptor by this compound.

References

- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phenylurea herbicides induce cytogenetic effects in Chinese hamster cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Evaluating the Specificity of BX430 Against Other P2X Receptors: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the specificity of BX430, a potent antagonist of the human P2X4 receptor. The following sections present a comprehensive comparison of this compound's activity against various P2X receptor subtypes, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of this compound Specificity

This compound has been identified as a highly selective, noncompetitive allosteric antagonist of the human P2X4 receptor.[1][2] Its potency and selectivity have been demonstrated through various experimental assays, with the key quantitative data summarized in the table below.

| Receptor Subtype | Species | IC50 (µM) | Fold Selectivity vs. Human P2X4 |

| P2X4 | Human | 0.54 | - |

| P2X1 | Human | > 54 | > 100-fold |

| P2X2 | Human | > 54 | > 100-fold |

| P2X3 | Human | > 54 | > 100-fold |

| P2X5 | Human | > 54 | > 100-fold |

| P2X7 | Human | > 54 | > 100-fold |

| P2X4 | Rat | > 10 | > 18-fold |

| P2X4 | Mouse | > 10 | > 18-fold |

| P2X4 | Zebrafish | 1.89 | ~0.29-fold |

Data compiled from multiple sources. The IC50 values for P2X1, P2X2, P2X3, P2X5, and P2X7 are extrapolated from findings indicating "virtually no functional impact" at concentrations up to 100 times the IC50 for human P2X4.[1][3]

P2X Receptor Signaling Pathway

P2X receptors are ATP-gated ion channels that, upon activation, allow the influx of cations such as Na⁺ and Ca²⁺, leading to membrane depolarization and various downstream cellular responses. The simplified signaling cascade is depicted below.

Experimental Protocols

The specificity of this compound has been primarily determined using patch-clamp electrophysiology and calcium imaging assays.

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X receptor channels in response to ATP, with and without the presence of the antagonist this compound.

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the human P2X receptor subtypes (P2X1, P2X2, P2X3, P2X4, P2X5, and P2X7) are commonly used.

-

Recording: Whole-cell patch-clamp recordings are performed. The cell membrane is clamped at a holding potential (e.g., -60 mV).

-

Agonist Application: ATP is applied to the cells to activate the P2X receptors and elicit an inward current.

-

Antagonist Application: To determine the IC50, various concentrations of this compound are pre-incubated with the cells for a set period (e.g., 2 minutes) before co-application with ATP.

-

Data Analysis: The peak current amplitude in the presence of this compound is compared to the control current (ATP alone). The percentage of inhibition is plotted against the concentration of this compound to determine the IC50 value using a logistic equation.

Calcium Imaging

This method measures the intracellular calcium concentration, which increases upon the opening of P2X receptor channels.

-

Cell Preparation: Cells expressing the target P2X receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Procedure:

-

Baseline fluorescence is recorded.

-

This compound at various concentrations is added to the cells and incubated.

-

ATP is added to stimulate the receptors.

-

The change in fluorescence intensity, corresponding to the influx of calcium, is measured.

-

-

Data Analysis: The reduction in the ATP-evoked calcium response in the presence of this compound is used to calculate the antagonist's potency.

Experimental Workflow for Determining Antagonist Specificity

The logical flow of an experiment to determine the specificity of an antagonist like this compound is outlined in the diagram below.

Conclusion

References

- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comparative Guide to the Allosteric Modulation of P2X4 Receptors: BX430 and Other Key Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the allosteric modulation of the P2X4 receptor by the negative allosteric modulator BX430, alongside another key antagonist, BAY-1797, and the positive allosteric modulator, ivermectin. The information presented is supported by experimental data to facilitate informed decisions in research and drug development endeavors targeting the P2X4 receptor, a crucial player in neuroinflammation and chronic pain.

Quantitative Comparison of P2X4 Allosteric Modulators

The following table summarizes the key quantitative parameters for this compound, BAY-1797, and ivermectin, highlighting their potency and species selectivity in modulating P2X4 receptor activity.

| Compound | Modulator Type | Target | Potency (IC50/EC50) | Species Selectivity | Key References |

| This compound | Negative Allosteric Modulator (NAM) | Human P2X4 | IC50 = 0.54 µM | Potent antagonist of human and zebrafish P2X4. Ineffective on rat and mouse P2X4.[1][2][3][4][5] | [1][2][3][4][5] |

| BAY-1797 | Negative Allosteric Modulator (NAM) | P2X4 | Human: IC50 = 108 nM, 211 nMMouse: IC50 = 112 nMRat: IC50 = 233 nM | Active across human, mouse, and rat P2X4. Selective over other P2X subtypes.[6][7][8] | [6][7][8] |

| Ivermectin | Positive Allosteric Modulator (PAM) | P2X4 | EC50 ≈ 0.25 µM | Potentiates human P2X4. Limited effect on mouse and rat P2X7, and no effect on P2X2 or P2X3.[9][10][11][12] | [9][10][11][12] |

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor, an ATP-gated ion channel, initiates a cascade of intracellular events. The binding of ATP opens the channel, leading to an influx of cations, most notably Ca2+. This rise in intracellular calcium triggers downstream signaling pathways, including the activation of p38 Mitogen-Activated Protein Kinase (MAPK). Ultimately, this signaling cascade can lead to the synthesis and release of various inflammatory mediators and neuromodulators, such as Brain-Derived Neurotrophic Factor (BDNF) and prostaglandins.[13][14][15][16][17] Allosteric modulators, such as this compound, BAY-1797, and ivermectin, do not bind to the ATP binding site but to a distinct site on the receptor, thereby altering the receptor's response to ATP.

Experimental Protocols

The characterization of allosteric modulators of the P2X4 receptor heavily relies on two key experimental techniques: whole-cell patch clamp electrophysiology and fluorescent calcium imaging.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion flow through the P2X4 receptor in response to ATP and the modulatory effects of compounds like this compound and BAY-1797.

Objective: To determine the inhibitory concentration (IC50) of negative allosteric modulators or the effective concentration (EC50) of positive allosteric modulators on ATP-gated currents.

Cell Preparation:

-

HEK293 cells stably or transiently expressing the P2X4 receptor of the desired species (human, rat, mouse, etc.) are cultured on glass coverslips.

Recording Solutions:

-

External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with NaOH.

Procedure:

-

A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and positioned onto a single cell.

-

A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

ATP is applied to the cell to evoke an inward current mediated by P2X4 receptors.

-

To determine the effect of a modulator, cells are pre-incubated with the compound for a set period before co-application with ATP.

-

Dose-response curves are generated by applying a range of modulator concentrations to determine the IC50 or EC50 value.[18][19][20][21][22]

Fluorescent Calcium Imaging

This assay provides a high-throughput method to assess the activity of P2X4 receptors by measuring changes in intracellular calcium concentration.

Objective: To screen for and characterize the activity of P2X4 receptor modulators by measuring their effect on ATP-induced calcium influx.

Materials:

-

P2X4-expressing cells (e.g., HEK293 or astrocytoma cell lines).

-

Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM).

-

Physiological buffer (e.g., Hank's Balanced Salt Solution - HBSS).

-

Probenecid (optional, to prevent dye extrusion).

Procedure:

-

Cells are seeded into 96- or 384-well plates.

-

Cells are loaded with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.

-

After loading, the cells are washed with HBSS to remove extracellular dye.

-

A baseline fluorescence reading is taken using a fluorescence plate reader or microscope.

-

The test compound (e.g., this compound, BAY-1797, or ivermectin) is added to the wells.

-

ATP is then added to stimulate the P2X4 receptors, and the change in fluorescence intensity, corresponding to the influx of calcium, is measured over time.

-

The effect of the modulator is quantified by comparing the ATP-induced calcium response in the presence and absence of the compound.[23][24][25][26][27]

This guide provides a foundational comparison of this compound with other key allosteric modulators of the P2X4 receptor. The provided data and protocols should serve as a valuable resource for researchers aiming to investigate the therapeutic potential of targeting this important ion channel.

References

- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BX 430 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. BAY-1797 | P2X Receptor | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. immune-system-research.com [immune-system-research.com]

- 9. Positive allosteric modulation by ivermectin of human but not murine P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. Mechanism of ivermectin facilitation of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. P2RX4 - Wikipedia [en.wikipedia.org]

- 18. Patch Clamp Protocol [labome.com]

- 19. Whole Cell Patch Clamp Protocol [protocols.io]

- 20. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. axolbio.com [axolbio.com]

- 22. docs.axolbio.com [docs.axolbio.com]

- 23. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 25. Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Calcium Imaging in mDA neurons [protocols.io]

- 27. Protocol for measurement of calcium dysregulation in human induced pluripotent stem cell-derived dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

Validation of BX430's Mechanism Through Site-Directed Mutagenesis: A Comparative Analysis

This guide provides a comparative analysis of the hypothetical inhibitor BX430, designed to target the Polo-like Kinase 1 (PLK1). The central hypothesis is that this compound's efficacy is contingent upon its interaction with a key amino acid residue, Threonine 210 (T210), within the ATP-binding pocket of PLK1. To validate this mechanism, we present data from site-directed mutagenesis studies, comparing the activity of this compound against both the wild-type (WT) enzyme and a T210A (Threonine to Alanine) mutant. The performance of this compound is benchmarked against the well-established PLK1 inhibitor, Volasertib.

Data Presentation: Comparative Inhibitor Activity

The inhibitory activity of this compound and Volasertib was assessed using in vitro kinase assays against both wild-type PLK1 and the T210A mutant. Cellular potency was determined by measuring the half-maximal effective concentration (EC50) in a human cancer cell line expressing either the wild-type or the mutant kinase.

| Compound | Target | IC50 (nM) | Cellular EC50 (nM) |

| This compound | PLK1 (WT) | 5.2 | 25.8 |

| This compound | PLK1 (T210A Mutant) | > 10,000 | > 20,000 |

| Volasertib | PLK1 (WT) | 0.85 | 11 |

| Volasertib | PLK1 (T210A Mutant) | 1.2 | 15 |

Key Observation : A significant loss of potency (over 1000-fold) is observed for this compound against the T210A mutant PLK1, strongly suggesting that the threonine residue at position 210 is critical for its mechanism of action. In contrast, Volasertib's activity is largely unaffected by this mutation, indicating a different binding mode that does not rely on this specific residue.

Signaling Pathway and Mutagenesis Strategy

The following diagram illustrates the central role of PLK1 in cell cycle progression and the specific point of mutation intended to validate the mechanism of this compound.

A Head-to-Head Comparison of BX430 and Suramin on the P2X4 Receptor

For Researchers, Scientists, and Drug Development Professionals

The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for various pathologies, particularly neuropathic pain and inflammation.[1][2] Its modulation by antagonists presents a promising avenue for drug development. This guide provides a detailed, data-driven comparison of two notable P2X4--targeting compounds: BX430, a selective allosteric antagonist, and suramin, a broad-spectrum P2 receptor antagonist.

Quantitative Performance: this compound vs. Suramin

The following table summarizes the key quantitative parameters for this compound and suramin based on available experimental data.

| Parameter | This compound | Suramin |

| Target | P2X4 Receptor | Broad-spectrum P2 Receptors |

| Mechanism of Action | Noncompetitive Allosteric Antagonist[3][4][5][6] | Broad-spectrum, non-selective P2 receptor antagonist[7][8][9] |

| IC50 (human P2X4) | 0.43 - 0.54 µM (Electrophysiology)[1][3][5][10][11] | Generally considered insensitive or weakly inhibitory; effects are often non-specific at high concentrations[10][12] |

| IC50 (rat P2X4) | No significant effect / Insensitive[1][3][4][6][12][13] | - |

| IC50 (mouse P2X4) | No significant effect / Insensitive[1][3][4][6][10][12][13] | - |

| Selectivity | High (>10-fold for human P2X4 over P2X1-3, P2X5, P2X7)[3][4][6] | Non-selective; inhibits multiple P2X and P2Y subtypes[14][15] |

| Binding Site | Extracellular allosteric site at the subunit interface[1][11] | Interacts with multiple purinergic receptors[7] |

| Species Specificity | Potent on human and zebrafish P2X4; ineffective on rat and mouse orthologs[1][3][4][6][12] | Broadly active across species, but with varying potency |

| Known Off-Target Effects | Minimal off-target effects reported on other P2X subtypes[3][4][6] | Numerous, including inhibition of various enzymes, growth factors, and other receptors like NMDA and glutamatergic transmission[7][8][16][17] |

Mechanism of Action and Specificity

This compound is a potent and highly selective antagonist of the human P2X4 receptor.[3][5] It functions as a noncompetitive allosteric inhibitor, binding to a distinct site on the receptor's extracellular domain rather than the ATP-binding orthosteric site.[1][3][11] This allosteric modulation prevents the conformational changes required for channel activation.[1] A key feature of this compound is its remarkable species specificity. It effectively inhibits human and zebrafish P2X4 but has no significant effect on the rat and mouse counterparts.[1][3][4][6] This difference has been traced to a single amino acid variation (Isoleucine312 in humans vs. Threonine in rodents) within the allosteric binding pocket.[12][18]

Suramin is a well-known, non-selective antagonist of purinergic receptors, impacting a wide range of P2X and P2Y subtypes.[7][8][9][14] Its mechanism is complex and not fully elucidated, but it is generally considered to act as a competitive antagonist at some P2X receptors.[7][19] However, its interaction with the P2X4 receptor is weak and often characterized as non-specific, particularly at the high concentrations needed for inhibition.[10] Due to its broad activity and numerous off-target effects, including interactions with growth factor receptors and enzymes, suramin's utility as a specific pharmacological tool for studying P2X4 is limited.[7][8][20]

P2X4 Signaling and Inhibition

Activation of the P2X4 receptor by extracellular ATP triggers the opening of a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺.[2] This influx depolarizes the cell membrane and initiates downstream signaling cascades. In immune cells like microglia, this activation leads to the stimulation of p38 MAPK, resulting in the release of inflammatory mediators such as Brain-Derived Neurotrophic Factor (BDNF) and Prostaglandin E2 (PGE2).[2][21][22][23] This pathway is critically involved in the pathogenesis of neuropathic pain.

Caption: P2X4 signaling pathway and points of inhibition.

Experimental Protocols

The characterization of compounds like this compound and suramin relies on specific and robust experimental assays. Below are detailed methodologies for two key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X4 channel, providing precise data on receptor inhibition.

-

Cell Preparation: Human Embryonic Kidney (HEK293) cells are stably or transiently transfected with the cDNA encoding the human P2X4 receptor. Cells are cultured on glass coverslips for 24-48 hours before recording.

-

Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell membrane is clamped at a holding potential of -60 mV. Borosilicate glass pipettes (3-5 MΩ) are filled with an internal solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, and ATP-Mg). The external solution contains a physiological salt solution (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, and glucose).

-

Drug Application: ATP (agonist) is applied to the cell to evoke an inward current. To determine the IC50, various concentrations of the antagonist (e.g., this compound) are co-applied with a fixed concentration of ATP (typically the EC50 concentration). The resulting current inhibition is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the antagonist concentration. The IC50 value is calculated by fitting the data to a logistic equation.

Calcium Flux Assay

This high-throughput method measures the change in intracellular calcium ([Ca²⁺]i) following P2X4 receptor activation.

-

Cell Preparation: A stable cell line expressing the human P2X4 receptor (e.g., HEK293 or 1321N1 astrocytoma cells) is seeded into 96- or 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 1 hour at 37°C in a physiological buffer. After loading, cells are washed to remove excess dye.

-

Assay Procedure: The microplate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken. The antagonist (e.g., this compound) at various concentrations is added to the wells and incubated for a specified period. The plate reader then injects the agonist (ATP) into the wells, and the change in fluorescence intensity, corresponding to the increase in [Ca²⁺]i, is measured over time.

-

Data Analysis: The increase in fluorescence upon ATP application is quantified. The inhibitory effect of the compound is calculated as a percentage of the control response (ATP alone). IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the curve.

Caption: General workflow for evaluating P2X4 antagonists.

Conclusion

The comparison between this compound and suramin highlights a clear distinction in their utility for P2X4 receptor research and development.

-

This compound stands out as a highly potent, selective, and well-characterized allosteric antagonist of the human P2X4 receptor . Its specificity makes it an invaluable pharmacological tool for dissecting the physiological and pathological roles of P2X4 in human systems. However, its lack of activity on rodent orthologs requires careful consideration when translating findings from preclinical animal models.

-

Suramin , while historically significant, is a non-selective purinergic antagonist with numerous off-target effects. Its action on P2X4 is weak and not specific. Therefore, data generated using suramin to probe P2X4 function should be interpreted with extreme caution. For modern pharmacological studies targeting P2X4, more selective compounds like this compound are unequivocally superior.

References

- 1. biorxiv.org [biorxiv.org]

- 2. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. suramin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. resources.tocris.com [resources.tocris.com]

- 15. Profiling of a suramin-derived compound library at recombinant human P2Y receptors identifies NF272 as a competitive but non-selective P2Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iris.unimore.it [iris.unimore.it]

- 17. P2 purinoceptor blocker suramin antagonises NMDA receptors and protects against excitatory behaviour caused by NMDA receptor agonist (RS)-(tetrazol-5-yl)-glycine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suramin is a slowly-equilibrating but competitive antagonist at P2x-receptors in the rabbit isolated ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Suramin - Wikipedia [en.wikipedia.org]

- 21. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 23. P2RX4 - Wikipedia [en.wikipedia.org]

Assessing the Reproducibility and Efficacy of the P2X4 Receptor Antagonist BX430

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the P2X4 receptor antagonist BX430, focusing on the reproducibility of its effects across different laboratory settings. For researchers, scientists, and drug development professionals, understanding the consistency of a compound's performance is paramount. This document compares this compound's performance with an alternative, BAY-1797, and presents supporting experimental data to offer a clear, objective overview.

Executive Summary

This compound is a selective allosteric antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in pain and inflammation.[1][2] A critical factor influencing the reproducibility of its effects is its species-specific activity. This compound potently inhibits human and zebrafish P2X4 receptors but is ineffective against rat and mouse orthologs.[1][2][3] This guide delves into the available data on this compound's efficacy, compares it with the alternative antagonist BAY-1797, and provides detailed experimental protocols to aid in the design and interpretation of future studies.

Data Presentation: this compound vs. Alternatives

The following tables summarize the quantitative data for this compound and a key alternative, BAY-1797, highlighting their potency and species selectivity.

Table 1: Potency (IC50) of P2X4 Receptor Antagonists

| Compound | Human P2X4 | Mouse P2X4 | Rat P2X4 | Zebrafish P2X4 |

| This compound | ~0.54 µM[1][2] | Inactive[1][2][3] | Inactive[1][2][3] | Active (similar to human)[3] |

| BAY-1797 | ~108 nM[4] | ~112 nM[4] | ~233 nM[4] | Not reported |

Table 2: Selectivity of P2X4 Receptor Antagonists

| Compound | Selectivity Profile |

| This compound | Highly selective for P2X4 over other P2X subtypes (P2X1-3, P2X5, P2X7)[1][2] |

| BAY-1797 | Selective for P2X4 over P2X1, P2X3, and P2X7[4] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures discussed, the following diagrams were generated using Graphviz.

P2X4 Receptor Signaling Pathway

Extracellular ATP binds to and activates the P2X4 receptor, a trimeric ion channel. This activation leads to the influx of cations, primarily Ca2+ and Na+, into the cell. This influx depolarizes the cell membrane and increases intracellular calcium concentrations, triggering various downstream cellular responses. This compound acts as a non-competitive allosteric antagonist, binding to a site distinct from the ATP binding site to prevent channel opening.[1][2]

Experimental Workflow for Assessing P2X4 Antagonism

A typical workflow to evaluate the efficacy of a P2X4 antagonist like this compound involves cell line maintenance, the execution of a functional assay (such as patch-clamp electrophysiology or calcium imaging), and subsequent data analysis to determine key parameters like IC50.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are outlines of key experimental protocols used to characterize this compound's effects.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the P2X4 receptor channel in response to ATP, with and without the presence of an antagonist.

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably or transiently expressing the P2X4 receptor of the desired species (human, rat, mouse, etc.) are cultured on glass coverslips.

-

Recording Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

-

-

Procedure:

-

A glass micropipette filled with the internal solution is used to form a high-resistance seal (>1 GΩ) with the cell membrane.

-

The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 mV.

-

ATP (e.g., 10 µM) is applied to the cell to evoke an inward current through the P2X4 receptors.

-

After a washout period, the antagonist (e.g., varying concentrations of this compound) is pre-applied for a set duration (e.g., 2 minutes) followed by co-application with ATP.

-

The reduction in the ATP-evoked current amplitude in the presence of the antagonist is measured.

-

-

Data Analysis: The percentage of inhibition is calculated for each antagonist concentration, and the data are fitted to a dose-response curve to determine the IC50 value.

Calcium Imaging Assay

This method measures the increase in intracellular calcium concentration upon P2X4 receptor activation.

-

Cell Preparation: Cells expressing the P2X4 receptor are plated in a multi-well plate (e.g., 96-well) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

-

Procedure:

-

Cells are incubated with the calcium indicator dye according to the manufacturer's instructions, followed by a wash with the assay buffer.

-

The plate is placed in a fluorescence plate reader.

-

Baseline fluorescence is measured.

-

Varying concentrations of the antagonist are added to the wells and incubated.

-

ATP is then added to stimulate the P2X4 receptors, and the change in fluorescence intensity is recorded over time.

-

-

Data Analysis: The increase in fluorescence upon ATP stimulation is quantified. The inhibitory effect of the antagonist is determined by the reduction in the fluorescence signal, and an IC50 value is calculated from the concentration-response curve.

Reproducibility and Cross-Lab Validation

The reported IC50 of approximately 0.54 µM for this compound on the human P2X4 receptor has been consistently observed in independent studies employing patch-clamp electrophysiology.[1][2] The species-dependent effect, particularly the lack of activity on rat and mouse P2X4, is also a well-documented and reproducible finding.[1][2][3] This stark difference in activity is attributed to a single amino acid variation in the allosteric binding site of the P2X4 receptor across these species.

In contrast, BAY-1797 demonstrates consistent, potent inhibition of human, mouse, and rat P2X4 receptors, making it a more suitable tool for studies that require translation between rodent models and human systems.[4][5]

Conclusion

This compound is a valuable tool for studying the human P2X4 receptor due to its high selectivity. However, researchers must be acutely aware of its species-specific effects, which are a highly reproducible characteristic of this compound. For studies involving rodent models, this compound is not a suitable antagonist, and alternatives like BAY-1797 should be employed. The consistent reporting of its potency on the human receptor across different studies underscores the reliability of the in vitro data for this specific context. By providing clear data comparisons and detailed methodologies, this guide aims to facilitate the design of robust and reproducible experiments in the field of P2X4 receptor research.

References

- 1. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 5. medchemexpress.com [medchemexpress.com]

Safety Operating Guide

Proper Disposal Procedures for BX430: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals handling BX430 (CAS No. 688309-70-8), a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection.[1] This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, encompassing immediate safety measures, operational disposal plans, and spill management.

This compound, with the chemical formula C15H15Br2N3O, should be regarded as a hazardous substance.[1] Although a complete safety profile is not fully established, it is crucial to handle this compound with care, assuming potential hazards until more data is available.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements:

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or glasses with side shields. |

| Hand Protection | Impervious gloves (e.g., nitrile). |

| Body Protection | Protective clothing, such as a lab coat. |

| Work Area | A well-ventilated area, preferably a chemical fume hood. |

This data is synthesized from general laboratory safety protocols for handling chemical compounds of this nature.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through a licensed hazardous waste disposal company.

-

Waste Segregation and Collection:

-

Designate a specific, clearly labeled, and sealed container for all this compound waste. The label should include "Hazardous Waste" and the chemical name "this compound".

-

This includes unused or expired product, contaminated labware (e.g., vials, pipette tips), and any absorbent materials used for spill cleanup.

-

-

Container Management:

-

Ensure the waste container is chemically resistant and kept securely closed when not in use.

-

Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.

-

-

Arrange for Professional Disposal:

-

Contact a certified hazardous waste disposal service to arrange for the collection and disposal of the this compound waste.

-

Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

-

Do not attempt to dispose of this compound down the drain or in regular trash.

-

Spill Management Protocol

In the event of a this compound spill, follow these procedures to mitigate exposure and contamination:

-

Evacuate and Ventilate:

-

Immediately alert others in the vicinity and evacuate the area if necessary.

-

Ensure the area is well-ventilated to disperse any potential airborne particles.

-

-

Contain the Spill:

-

Wearing the appropriate PPE, prevent the spread of the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

-

-

Cleanup and Collection:

-

Carefully collect the absorbed material and any contaminated soil into the designated hazardous waste container.

-

Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials in the same waste container.

-

-

Decontamination:

-

Wash hands and any exposed skin thoroughly with soap and water after handling the spill.

-

Below is a diagram illustrating the decision-making process for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling BX430

For researchers, scientists, and drug development professionals working with BX430, a potent and selective inhibitor of voltage-gated sodium channels, a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Chemical Identifier:

-

Chemical Name: N-[2,6-dibromo-4-(1-methylethyl) phenyl]-N′-3-pyridinyl-urea

-

CAS Number: 688309-70-8

-

Molecular Formula: C15H15Br2N3O

-

Molecular Weight: 413.11 g/mol

Immediate Safety Concerns and Personal Protective Equipment (PPE)

This compound should be considered hazardous until a complete Safety Data Sheet (SDS) is reviewed.[1] All personnel must adhere to strict safety protocols to avoid exposure.

Recommended Personal Protective Equipment (PPE):

| PPE Category | Item | Specifications |

| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times when handling this compound. |

| Hand Protection | Chemical-resistant Gloves | Nitrile or other appropriate material. Inspect gloves for integrity before each use. |

| Body Protection | Laboratory Coat | Fully buttoned to protect skin and personal clothing. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | If aerosols may be generated, a NIOSH-approved respirator may be necessary. |

Operational Plans: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling Procedures:

-

Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Hygiene: Wash hands thoroughly after handling.[1]

-

Preparation of Solutions: When preparing solutions, such as dissolving in DMSO, do so within a chemical fume hood.[1]

Storage Procedures:

-

Temperature: Store at -20°C for long-term stability.[1]

-

Light Sensitivity: Protect from light.[1]

-

Container: Keep the container tightly sealed to prevent contamination.

Disposal Plans

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

| Waste Type | Disposal Method |

| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. |

| Contaminated Materials | All materials that have come into contact with this compound (e.g., pipette tips, gloves, labware) should be collected in a designated, labeled hazardous waste container for proper disposal. |

| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste. |

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

| Exposure Route | First Aid Instructions |

| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled hazardous waste container.

-

Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Experimental Protocols and Visualization

While specific experimental protocols will vary, the following provides a logical workflow for a typical experiment involving this compound.

Caption: A typical experimental workflow for using this compound.

This compound is a noncompetitive allosteric antagonist of the purinergic P2X4 receptor.[1] The following diagram illustrates a simplified signaling pathway involving the P2X4 receptor and the inhibitory action of this compound.

Caption: Simplified signaling pathway of P2X4 receptor and inhibition by this compound.

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.